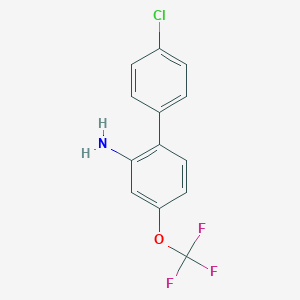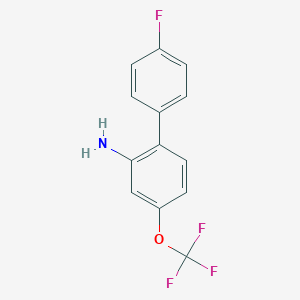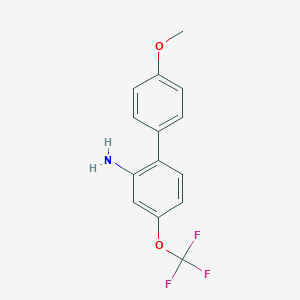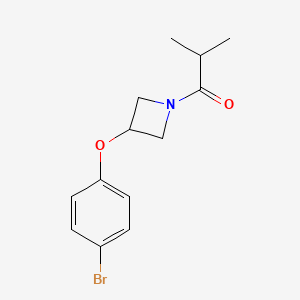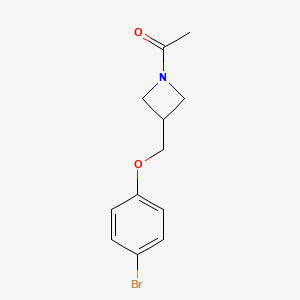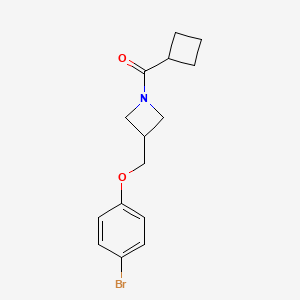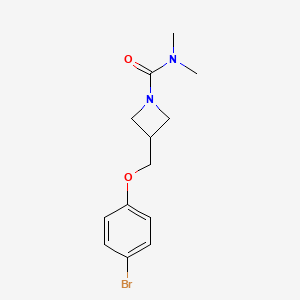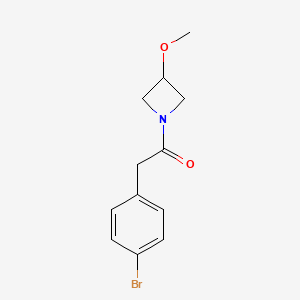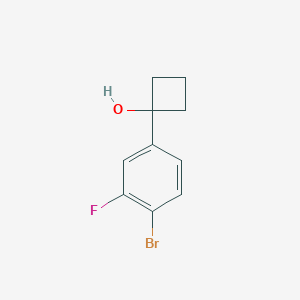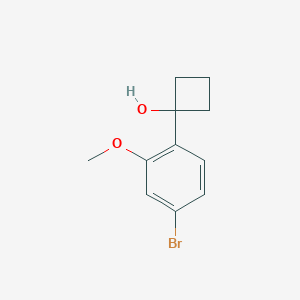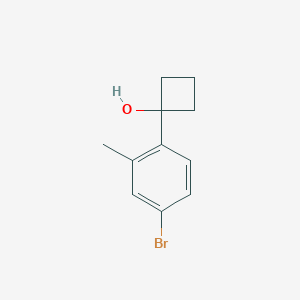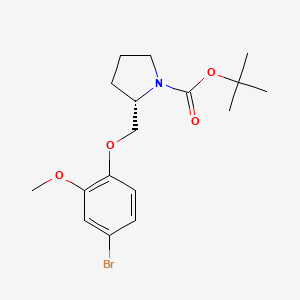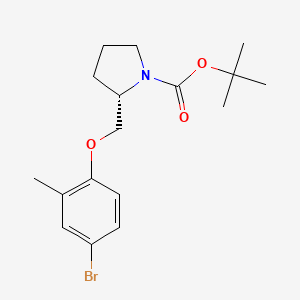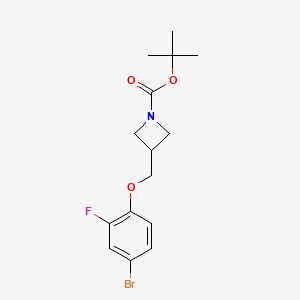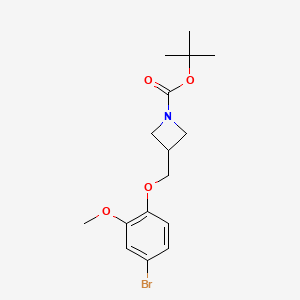
tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a brominated methoxyphenoxy moiety, and an azetidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated azetidine intermediate.
Bromination and Methoxylation: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS), while methoxylation can be done using methanol in the presence of a base.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated products or other substituted derivatives.
Substitution: Azides, thiols, or other nucleophile-substituted products.
Ester Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules
Biology and Medicine
The compound’s azetidine ring is of interest in medicinal chemistry due to its potential biological activity. It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and specialty chemicals. Its functional groups allow for modifications that can enhance the properties of these products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can mimic natural substrates or inhibitors, while the phenoxy and ester groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((4-chloro-2-methoxyphenoxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-fluoro-2-methoxyphenoxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-iodo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate
Uniqueness
Compared to its analogs, tert-Butyl 3-((4-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate offers unique reactivity due to the presence of the bromine atom, which is a versatile leaving group. This allows for a broader range of chemical transformations, making it a more flexible intermediate in synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromo-2-methoxyphenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-11(9-18)10-21-13-6-5-12(17)7-14(13)20-4/h5-7,11H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQAPNYCRSKCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
